

Levovist Microbubbles: A Technical Support Resource for Researchers

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Compound of Interest

Compound Name: Levovist

Cat. No.: B238291

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the shelf life and storage effects of **Levovist** microbubbles. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

1. What is the composition of **Levovist** microbubbles?

Levovist is a first-generation ultrasound contrast agent. The microbubbles are composed of a shell of 99.9% galactose and 0.1% palmitic acid, with a core of entrapped air.^[1]

2. What is the recommended storage for unreconstituted **Levovist**?

While specific manufacturer's instructions were not available in the public domain, general guidance for lyophilized formulations, such as **Levovist**, is to store them in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is often recommended to maintain stability until the expiration date provided by the manufacturer.

3. How should **Levovist** be reconstituted?

Levovist is a powder that requires reconstitution with a suitable sterile solvent before use. The choice of solvent can impact the stability of the microbubbles.

4. What is the stability of **Levovist** after reconstitution?

The stability of reconstituted **Levovist** is critical for obtaining consistent results. The type of reconstitution solution significantly affects the longevity of the microbubbles. A study comparing different solutions found that Lactate Ringer's solution provided the greatest stability, followed by a 5% glucose solution.[2] The use of distilled water is less ideal due to a more rapid decay in signal intensity.[2] After reconstitution, **Levovist** microbubbles will diminish in size and disappear within approximately 30 minutes due to the diffusion of the entrapped air.[3]

Data Presentation: Stability of Reconstituted **Levovist**

The following table summarizes the in vitro stability of **Levovist** microbubbles when reconstituted with different solutions, based on the decay of video intensity over time.

Reconstitution Solution	Peak Video Intensity	Video Intensity Decay at 30 seconds	In Vivo Video Intensity Decay (180 heartbeats post-peak)
Lactate Ringer's Solution	Good	Least Decay ($p < 0.001$ vs. others)	Not Reported
5% Glucose	Good	Moderate Decay	150 +/- 13 dB
2.5% Glucose	Good	Moderate Decay	Not Reported
Distilled Water	Good	Significant Decay	123 +/- 25 dB
7.5% Glucose	Lower	Significant Decay	Not Reported
20% Glucose	Lower	Significant Decay	Not Reported

Data adapted from Shiina et al., International Journal of Cardiology, 2009.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of **Levovist** microbubbles in a research setting.

Issue	Potential Cause(s)	Recommended Solution(s)
Inconsistent Acoustic Signal	- Improper reconstitution technique.- Variation in time between reconstitution and use.- Microbubble aggregation.- Incorrect ultrasound machine settings.	- Follow a standardized reconstitution protocol meticulously.- Use the reconstituted suspension at a consistent time point for all experiments.- Gently agitate the vial before drawing the suspension to ensure homogeneity.- Optimize ultrasound settings (e.g., Mechanical Index, gain) for contrast imaging.
Rapid Signal Decay	- Use of a suboptimal reconstitution solution (e.g., distilled water).- High acoustic pressure leading to premature bubble destruction.- Phagocytosis of microbubbles by cells (in vivo).[3]	- Reconstitute with Lactate Ringer's solution or 5% glucose for improved stability. [2]- Use a low Mechanical Index (MI) imaging setting to minimize bubble destruction.- Be aware of the natural clearance mechanisms in in vivo models.
Microbubble Aggregation	- High concentration of microbubbles.- Presence of certain proteins or other molecules in the experimental medium.- Inadequate mixing after reconstitution.	- Dilute the reconstituted suspension to the desired concentration for your application.- Evaluate the compatibility of your experimental medium with the microbubbles beforehand.- Ensure thorough but gentle mixing after adding the solvent.
Low Signal Enhancement	- Insufficient concentration of microbubbles.- Delay in imaging after injection,	- Increase the injected dose of the microbubble suspension.- Image immediately after

allowing for significant bubble dissolution.- Suboptimal imaging parameters.

injection to capture the peak enhancement.- Adjust imaging parameters, such as focus and gain, to optimize signal detection.

Experimental Protocols

1. Reconstitution of **Levovist** Microbubbles

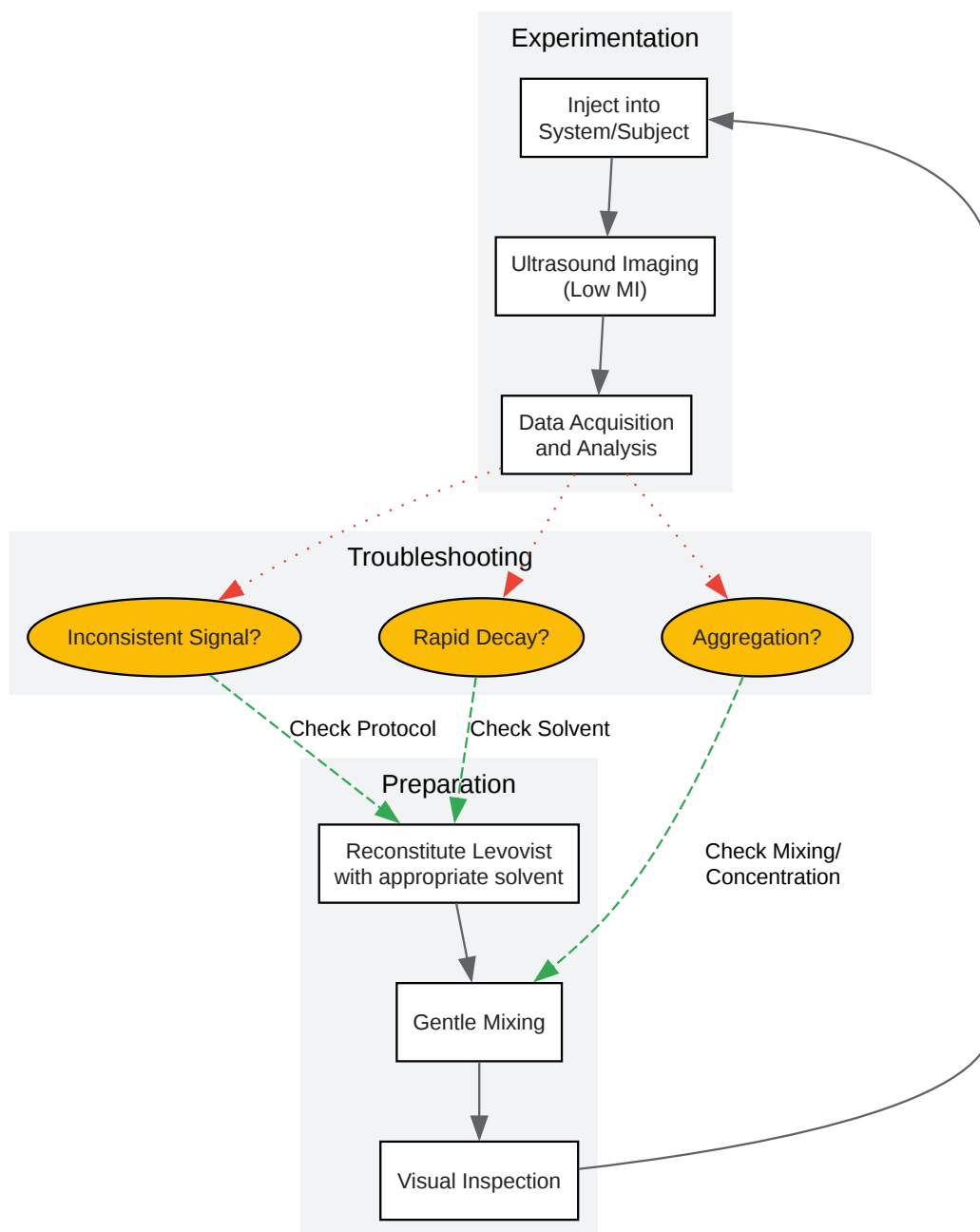
- Objective: To prepare a stable suspension of **Levovist** microbubbles for experimental use.
- Materials:
 - Vial of lyophilized **Levovist** powder.
 - Sterile Lactate Ringer's solution or 5% glucose solution.
 - Sterile syringe and needle.
- Procedure:
 - Bring the **Levovist** vial and the reconstitution solution to room temperature.
 - Using a sterile syringe, draw up the recommended volume of the chosen reconstitution solution.
 - Slowly inject the solution into the **Levovist** vial, directing the stream against the side of the vial to avoid excessive foaming.
 - Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can destroy the microbubbles.
 - Visually inspect the suspension for any particulate matter before use.
 - Use the reconstituted suspension within the recommended time frame for optimal performance (ideally as soon as possible, and within 30 minutes).[3]

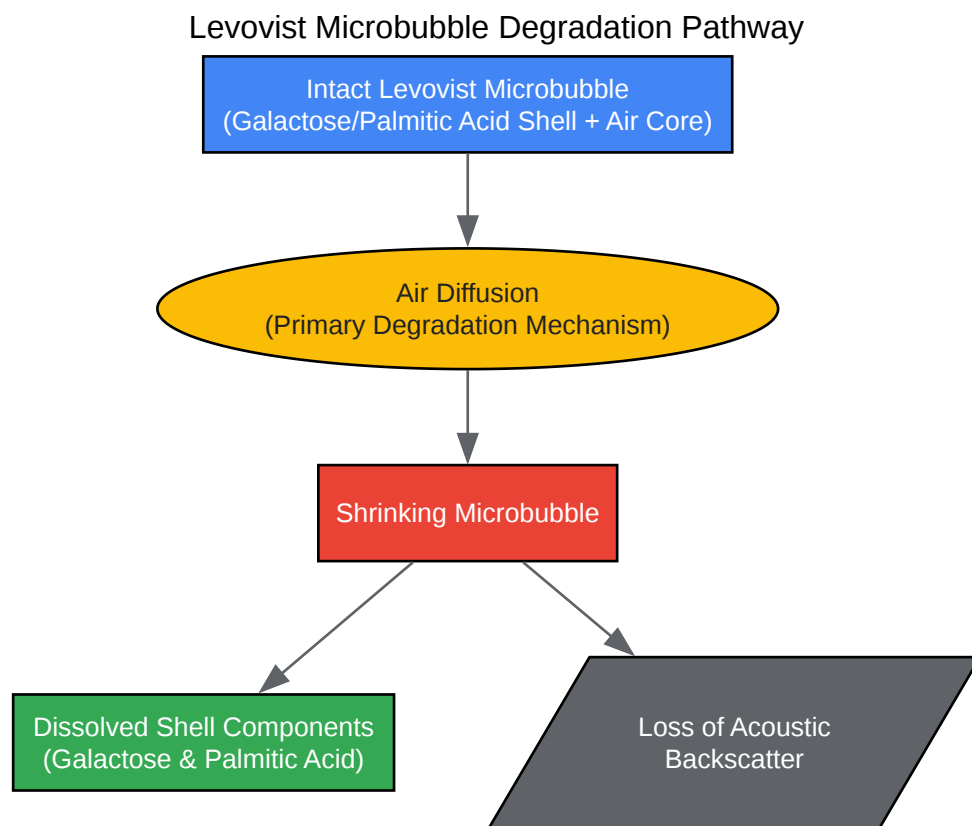
2. Assessment of Microbubble Stability (Video Intensity Decay)

- Objective: To quantify the stability of reconstituted **Levovist** microbubbles over time.
- Methodology:
 - Prepare a phantom or a flow system that allows for the circulation of the microbubble suspension.
 - Reconstitute **Levovist** with the desired solution as per the protocol above.
 - Inject a standardized bolus of the microbubble suspension into the phantom/flow system.
 - Using a clinical or research ultrasound system with a contrast-specific imaging mode, record a video loop of the region of interest.
 - Using image analysis software, measure the video intensity (a surrogate for acoustic signal) within a defined region of interest over time.
 - Plot the video intensity as a function of time to determine the rate of signal decay.

Visualizations

Experimental Workflow for Levovist Microbubble Preparation and Use

[Click to download full resolution via product page](#)Caption: Workflow for preparing and using **Levovist** microbubbles.



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Caption: Degradation pathway of **Levovist** microbubbles.

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- To cite this document: BenchChem. [Levovist Microbubbles: A Technical Support Resource for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b238291#shelf-life-and-storage-effects-on-levovist-microbubbles]

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